2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide
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Description
2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H22N6O4S and its molecular weight is 478.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity
The compound is part of a broader class of chemicals involved in various synthesis and bioactivity studies, although it may not be directly mentioned due to its specific and complex chemical structure. Research in related compounds focuses on synthesizing novel heterocyclic compounds for potential biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. For instance, novel benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized from visnaginone and khellinone, showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects (Abu‐Hashem et al., 2020). Similarly, green synthetic approaches have been explored for designing paracetamol analogues as potential analgesic and antipyretic agents, highlighting the importance of environmentally friendly drug synthesis processes (Reddy et al., 2014).
Antimicrobial Effects
Studies on the antimicrobial effects of novel thiazole derivatives showcase the potential of these compounds in combating various pathogenic microorganisms, including foodborne bacteria and fungi (Cankilic & Yurttaş, 2017). This line of research is crucial for developing new antimicrobial agents in the face of rising antibiotic resistance.
Anticancer Activity
The search for new anticancer agents has led to the synthesis of certain pyrimidine derivatives, demonstrating cancer cell growth inhibition across multiple cell lines. Such studies are pivotal for identifying new therapeutic candidates for cancer treatment (Al-Sanea et al., 2020).
Properties
IUPAC Name |
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4S/c1-14-4-3-5-17(10-14)29-19(11-16-12-20(30)26-22(32)25-16)27-28-23(29)34-13-21(31)24-15-6-8-18(33-2)9-7-15/h3-10,12H,11,13H2,1-2H3,(H,24,31)(H2,25,26,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZVHEFQQSHRDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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